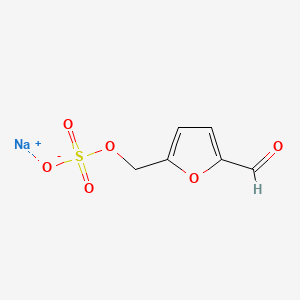
2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and phenyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone typically involves the reaction of 4-(prop-1-en-2-yl)phenyl derivatives with trifluoroacetylating agents. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scalability. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted trifluoromethyl derivatives
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoro-1-phenylethan-1-one
- 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-one
- 2,2,2-Trifluoro-1-(4-chlorophenyl)ethan-1-one
Comparison: Compared to its analogs, 2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone exhibits unique reactivity due to the presence of the prop-1-en-2-yl group. This group can participate in additional chemical reactions, such as polymerization and cross-linking, which are not possible with other similar compounds. The trifluoromethyl group also imparts enhanced stability and lipophilicity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
145176-79-0 |
|---|---|
Formule moléculaire |
C11H9F3O |
Poids moléculaire |
214.187 |
Nom IUPAC |
2,2,2-trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H9F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-6H,1H2,2H3 |
Clé InChI |
LLWVAFGWRQZQMS-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Synonymes |
Ethanone, 2,2,2-trifluoro-1-[4-(1-methylethenyl)phenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,cis-(9CI)](/img/new.no-structure.jpg)


![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)






